molecular formula C21H26N4O2 B11052977 N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide

N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide

Cat. No.: B11052977
M. Wt: 366.5 g/mol
InChI Key: ZBGAEJFEUJRQNA-UHFFFAOYSA-N
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Description

N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with benzylamino, cyano, methoxymethyl, and methyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of Substituents: The benzylamino, cyano, methoxymethyl, and methyl groups are introduced through various substitution reactions. For example, benzylamine can be added via nucleophilic substitution, while the cyano group can be introduced through a cyanation reaction.

    Final Coupling: The final step involves coupling the substituted pyridine ring with 3-methylbutanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like cyano and carbonyl.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group may facilitate binding to specific sites on proteins, while the cyano and methoxymethyl groups can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]-3-methylbutanamide

InChI

InChI=1S/C21H26N4O2/c1-14(2)10-19(26)25-20-15(3)24-21(17(11-22)18(20)13-27-4)23-12-16-8-6-5-7-9-16/h5-9,14H,10,12-13H2,1-4H3,(H,23,24)(H,25,26)

InChI Key

ZBGAEJFEUJRQNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)NC(=O)CC(C)C

Origin of Product

United States

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